2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidin-4-one core, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-amino-3-chlorophenyl ketone, under acidic or basic conditions.
Attachment of the chlorophenyl group:
Formation of the pyrido[4,3-d]pyrimidin-4-one core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced derivatives.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the oxazole ring can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: This compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industry: This compound can be used as a precursor for the synthesis of materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the specific application of the compound. For example, in the context of cancer therapy, this compound may inhibit the activity of specific enzymes involved in cell proliferation or survival, leading to the death of cancer cells.
Properties
Molecular Formula |
C21H23ClN4O2S |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23ClN4O2S/c1-12(2)26-8-7-17-16(10-26)19(27)25-21(24-17)29-11-18-13(3)28-20(23-18)14-5-4-6-15(22)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,24,25,27) |
InChI Key |
MBHDZDNYYRYYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CN(CC4)C(C)C)C(=O)N3 |
Origin of Product |
United States |
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